molecular formula C18H15BrN2O3 B2716629 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide CAS No. 2034313-80-7

2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide

Cat. No.: B2716629
CAS No.: 2034313-80-7
M. Wt: 387.233
InChI Key: KMVXPBOOCLMUOR-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide” is a complex organic molecule. It contains several functional groups including a bromo group, a furan ring, a pyridine ring, a methoxy group, and an amide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a benzene ring (implied by the ‘benzamide’ portion of the name), a furan ring, and a pyridine ring. The positions of the various substituents (bromo, methoxy, etc.) would significantly influence the compound’s chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of any chiral centers .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide, while not directly mentioned in available literature, shares structural similarities with compounds explored for their potential in chemical synthesis and medicinal chemistry. For instance, compounds with bromo, furan, pyridin, and benzamide moieties have been studied for their antiprotozoal activity, showcasing the synthesis of novel diamidines and potential prodrugs with significant in vitro and in vivo activities against protozoal pathogens (Ismail et al., 2004). Similarly, compounds incorporating bromophenol derivatives have been investigated for their radical scavenging activity, highlighting their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to assess the safety and hazards of this compound .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties in more detail. If the compound shows promising biological activity, it could be investigated as a potential therapeutic agent .

Properties

IUPAC Name

2-bromo-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-23-15-2-3-17(19)16(7-15)18(22)21-9-12-6-14(10-20-8-12)13-4-5-24-11-13/h2-8,10-11H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVXPBOOCLMUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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